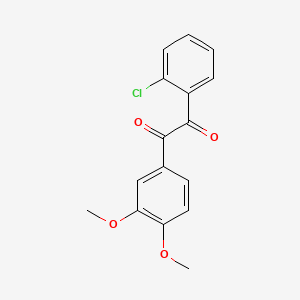

2-Chloro-3',4'-dimethoxybenzil

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO4/c1-20-13-8-7-10(9-14(13)21-2)15(18)16(19)11-5-3-4-6-12(11)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVSCSFZMZRZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069085 | |

| Record name | Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56159-70-7 | |

| Record name | 1-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56159-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056159707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3',4'-dimethoxybenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Molecular Weight, and Analytical Profiling of 2-Chloro-3',4'-dimethoxybenzil

Executive Summary

2-Chloro-3',4'-dimethoxybenzil (commonly abbreviated as CDMB or o-chlorobenzveratroin) is a highly specialized 1,2-diketone derivative utilized extensively in pharmacological research and advanced organic synthesis. In drug development, it is primarily recognized as a potent and specific inhibitor of human carboxylesterase-2 (hCE-2) , an enzyme responsible for the hydrolysis of various endogenous esters, prodrugs, and xenobiotics ()[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural efficacy, and field-proven, self-validating protocols for its analytical characterization and biological assaying.

Chemical Identity and Physicochemical Properties

The molecular architecture of this compound consists of a central ethane-1,2-dione (benzil) core bridging a 2-chlorophenyl group and a 3,4-dimethoxyphenyl group. This asymmetrical substitution pattern dictates its unique electronic distribution and steric conformation.

Quantitative Data Summary

To facilitate rapid reference and comparison, the core physicochemical parameters are summarized below based on standardized chemical databases ()[2] and commercial specifications ():

| Property | Value / Description |

| Chemical Name | This compound |

| IUPAC Name | 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione |

| Synonyms | CDMB, o-chlorobenzveratroin |

| CAS Number | 56159-70-7 |

| Molecular Formula | C₁₆H₁₃ClO₄ |

| Molecular Weight | 304.73 g/mol |

| Exact Mass | 304.0502 Da |

| Melting Point | 119 – 123 °C |

| PubChem CID | 92036 |

Causality in Molecular Design: The hCE-2 Inhibition Mechanism

The efficacy of CDMB as an hCE-2 inhibitor is not coincidental; it is a direct consequence of its highly specific structural features. Understanding the causality behind its molecular design is critical for researchers developing next-generation esterase inhibitors.

-

The 1,2-Diketone Core: The adjacent carbonyl groups create a highly electrophilic center. In the enzymatic pocket, this dione moiety acts as a transition-state analog, competitively interacting with the catalytic serine residue of hCE-2 to halt substrate hydrolysis ()[1].

-

The ortho-Chloro Substitution: The chlorine atom at the 2-position of the phenyl ring induces severe steric hindrance against the adjacent carbonyl oxygen. Causality: This forces a specific dihedral twist, breaking the coplanarity of the conjugated system. This non-planar geometry perfectly matches the spatial constraints of the hCE-2 hydrophobic binding pocket, preventing off-target binding to structurally distinct esterases like hCE-1.

-

The 3,4-Dimethoxy Anchors: The methoxy groups act as strong electron donors and hydrogen-bond acceptors. Causality: They anchor the molecule within the active site by forming stable hydrogen bonds with surrounding amino acid residues, significantly lowering the dissociation constant (

) of the enzyme-inhibitor complex.

Experimental Protocol: Structural & Molecular Weight Validation

To ensure the integrity of CDMB prior to biological application, rigorous analytical validation is required. The following protocol details a self-validating system using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve 1 mg of CDMB in 1 mL of LC-MS grade acetonitrile for MS analysis, and 5 mg in 0.5 mL of deuterated chloroform (CDCl₃) for NMR analysis.

-

Causality: Acetonitrile is chosen for MS because it facilitates optimal droplet desolvation and ionization in positive electrospray mode (ESI+). CDCl₃ is selected for NMR because it lacks standard protons, preventing massive solvent peaks from obscuring the aromatic and methoxy signals of the analyte.

Step 2: High-Resolution Mass Spectrometry (HRMS)

-

Action: Inject the sample into an ESI-TOF mass spectrometer operating in positive ion mode. Monitor for the

adduct. -

Self-Validating System: The exact calculated mass for

is 305.0575 Da. The system self-validates the molecular identity through its isotopic signature . Because chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, the mass spectrum must display a distinct

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Action: Acquire ¹³C and ¹H NMR spectra at 400 MHz or higher.

-

Self-Validating System: The ¹³C spectrum acts as an internal structural map. The presence of exactly two distinct peaks in the highly deshielded region (190–195 ppm) self-validates the asymmetric 1,2-diketone core. Simultaneously, the ¹H spectrum must show a sharp 6H integration singlet near 3.9 ppm, confirming the intact 3,4-dimethoxy groups.

Workflow for structural and molecular weight validation of this compound.

Experimental Protocol: Pharmacological Assay for hCE-2 Inhibition

CDMB is frequently used to distinguish hCE-2 activity from other esterases in tissue microsomes ()[1]. The following in vitro assay protocol ensures highly reproducible kinetic data.

Step-by-Step Methodology

Step 1: Enzyme Incubation

-

Action: Pre-incubate recombinant hCE-2 (or human intestinal microsomes) in 0.1 M potassium phosphate buffer (pH 7.4) with varying concentrations of CDMB (e.g., 0.1 µM to 100 µM) at 37 °C for 15 minutes.

-

Causality: Pre-incubation is strictly required to allow the inhibitor to reach thermodynamic binding equilibrium within the active site before introducing the competing substrate. Skipping this step results in artificially inflated IC₅₀ values due to kinetic delay.

Step 2: Fluorogenic Substrate Addition

-

Action: Add 4-Methylumbelliferyl acetate (4-MUBA) to the reaction mixture to initiate hydrolysis.

-

Causality: 4-MUBA is non-fluorescent, but its cleavage product (4-methylumbelliferone) is highly fluorescent. This allows for real-time, continuous kinetic monitoring of enzyme velocity rather than relying on endpoint assays.

Step 3: Kinetic Measurement & Self-Validation

-

Action: Measure fluorescence continuously (Excitation: 355 nm, Emission: 460 nm) for 10 minutes.

-

Self-Validating System: The assay must include a parallel vehicle-control (DMSO only) and a positive control (a known broad-spectrum esterase inhibitor). The baseline fluorescence of the DMSO control establishes the absolute 100% activity threshold. The system self-validates when the addition of CDMB yields a dose-dependent quenching of the fluorescent signal that mathematically fits a standard sigmoidal dose-response curve, proving specific competitive binding rather than non-specific protein denaturation.

Mechanism of hCE-2 enzyme inhibition by this compound.

Conclusion

The precise molecular weight (304.73 g/mol ) and the unique structural topography of this compound make it an indispensable tool in modern pharmacology. By leveraging the specific steric twists of its ortho-chloro group and the binding affinity of its 1,2-diketone core, researchers can selectively isolate and study hCE-2 metabolic pathways, paving the way for safer, more targeted prodrug therapies.

References

-

Title: 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | C16H13ClO4 | CID 92036 Source: PubChem (National Library of Medicine) URL: [Link]

-

Title: Hydrolysis of Pyrethroids by Human and Rat Tissues: Examination of Intestinal, Liver and Serum Carboxylesterases Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

Solubility Profiling and Process Optimization for 2-Chloro-3',4'-dimethoxybenzil

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-Chloro-3',4'-dimethoxybenzil .

Executive Summary

This compound (CAS: 56159-70-7) is a functionalized

Unlike the parent compound benzil , which exhibits well-documented solubility data, the 2-chloro and 3',4'-dimethoxy substitutions introduce significant dipole moments and steric constraints that alter its solvation thermodynamics.[1] This guide provides a predictive solubility landscape, validated experimental protocols for solubility determination, and process engineering strategies for recrystallization.[1][2]

Physicochemical Baseline

Understanding the solute structure is a prerequisite for predicting solvent interactions.[1][2]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (304.73 g/mol ) favors organic solubility.[1][2] | |

| Melting Point | 119–123 °C | High crystal lattice energy requires solvents with high dielectric constants or elevated temperatures to overcome fusion enthalpy ( |

| Functional Groups | • | |

| Polarity | Moderate-High | The molecule is asymmetric, creating a permanent dipole moment distinct from symmetric benzil.[1] |

Solubility Landscape: Polar vs. Non-Polar Solvents[1][2][3][4]

The solubility of this compound is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions such as

Predicted Solubility Matrix

Note: Data derived from structural analog analysis (Benzil, 3,4-dimethoxybenzil) and functional group contribution methods.[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Strong dispersion forces and dipole interactions.[1][2] The Cl-substituent on the benzil ring interacts favorably with chlorinated solvents.[1] |

| Polar Aprotic | DMSO, DMF, Acetone | High | Excellent solvation of the dicarbonyl core via dipole-dipole interactions.[1][2] No H-bond donation required from solvent.[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Cold: Low to Moderate.Hot: High.Ideal for recrystallization.[1][2] The solvent's -OH forms weak H-bonds with the benzil's methoxy/carbonyl oxygens.[1] |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | |

| Non-Polar Aliphatic | Hexane, Cyclohexane, Heptane | Insoluble / Very Low | Lack of dipoles in solvent cannot overcome the crystal lattice energy of the polar benzil derivative.[2] Used as anti-solvents .[1][2] |

| Aqueous | Water, Buffers | Insoluble | The hydrophobic aromatic rings and Cl-group dominate; water's H-bonding network excludes the large organic molecule.[1][2] |

Thermodynamic Behavior

The dissolution process is endothermic (

-

Entropy (

): Positive, driven by the breakdown of the crystal lattice. -

Enthalpy (

): The energy required to break solute-solute interactions (crystal lattice) is significant (MP ~120°C).[2] -

Implication: Solubility increases exponentially with temperature, following the van't Hoff equation :

Where

Experimental Protocols (Self-Validating Systems)

Since specific mole-fraction data is often proprietary, researchers must generate their own solubility curves.[1] Below is a Gold Standard Protocol for determining solubility and Metastable Zone Width (MSZW).

Protocol: Dynamic Laser Monitoring Method

This method is superior to the static "shake-flask" method for generating polythermal solubility curves required for crystallization design.[1][2]

Equipment:

-

Jacketed glass reactor (50 mL) with overhead stirrer.[1]

-

Turbidity probe or FBRM (Focused Beam Reflectance Measurement).[1][2]

-

Programmable cryostat/thermostat.[1]

Workflow:

-

Preparation: Charge the reactor with a known mass of solvent (e.g., 20 g Ethanol).

-

Seeding: Add a precise mass of this compound (e.g., 0.5 g).

-

Heating Ramp: Heat at 0.5 °C/min while stirring (300 rpm).

-

Clear Point Detection: Record the temperature (

) where turbidity drops to baseline (solute fully dissolved). -

Cooling Ramp: Cool at 0.5 °C/min.

-

Cloud Point Detection: Record the temperature (

) where turbidity spikes (nucleation occurs).[1][2] -

Iteration: Add more solute to the same vessel and repeat to generate the full solubility curve.

Protocol: Static Saturation (Shake-Flask)

For thermodynamic equilibrium data at a fixed temperature (e.g., 25 °C).[1][2]

-

Saturation: Add excess solid to solvent in a sealed vial.[1][2]

-

Equilibration: Shake at constant temperature for 24–48 hours.

-

Filtration: Filter supernatant through a 0.45

PTFE syringe filter (pre-heated if working at elevated temps). -

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Mobile Phase: Acetonitrile:Water (60:40 v/v).[1]

-

Column: C18.

-

Process Application: Recrystallization Strategy

The primary industrial application of solubility data for this compound is purification.[1][2]

Recommended Solvent System: Ethanol (Solvent) / Water (Anti-Solvent) [2][3]

-

Rationale: The compound shows high temperature coefficient of solubility in ethanol (steep curve) and near-zero solubility in water.[1]

-

Procedure:

-

Dissolve crude this compound in refluxing Ethanol (approx. 10 mL/g).

-

Hot filter to remove insoluble mechanical impurities.[1]

-

Slowly add warm Water until persistent turbidity is just observed (Cloud Point).

-

Add a few drops of Ethanol to clear the solution.[1]

-

Cool slowly to 4 °C.

-

Result: High purity crystals (>99%) with defined morphology.

-

Visualizations

Solubility Determination Workflow

The following diagram outlines the logical flow for determining solubility and optimizing the purification process.

Figure 1: Workflow for solubility profiling and process application.[1][2] The "DataGen" step feeds critical thermodynamic parameters into the "Process Optimization" phase.

Solute-Solvent Interaction Mechanism

Visualizing why specific solvents are chosen based on molecular interactions.[1][2]

Figure 2: Mechanistic interaction map.[1][2] Strong interactions (Solid lines) indicate good solvents; weak interactions (Dotted line) indicate potential anti-solvents.[2]

References

-

ChemicalBook. (2024).[1] this compound Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (2024).[1] Product Specification: this compound.[1][2] Retrieved from

-

Cantalupo, S. A., et al. (2010).[1] 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. Acta Crystallographica Section E. Retrieved from [2]

-

Buck, J. S., & Ide, W. S. (1932).[1][2] Mixed Benzoins.[1] IX. Meso Chloro Derivatives. Journal of the American Chemical Society.[1] (Foundational chemistry for benzil derivatives).

-

LabOnline. (2021). Solubility factors when choosing a solvent. Retrieved from

Sources

Technical Whitepaper: 2-Chloro-3',4'-dimethoxybenzil Derivatives

The following technical guide details the chemical architecture, synthesis, and pharmacological utility of 2-Chloro-3',4'-dimethoxybenzil , a critical scaffold in medicinal chemistry.

CAS: 56159-70-7 | Molecular Formula: C₁₆H₁₃ClO₄ | MW: 304.73 g/mol [1]

Executive Summary

This compound (CDMB) is an unsymmetrical vicinal diketone characterized by a diaryl-1,2-dione core. Unlike symmetrical benzils, CDMB possesses distinct electronic environments on its two aryl rings: an electron-withdrawing ortho-chloro substituent on one ring and two electron-donating methoxy groups on the other.

This specific substitution pattern confers two primary utilities in drug development:

-

Selective Enzyme Inhibition: CDMB is a potent, specific inhibitor of Human Carboxylesterase-2 (hCE-2) , an enzyme critical for the metabolic hydrolysis of ester-containing prodrugs (e.g., irinotecan) and endogenous lipids.

-

Heterocyclic Precursor: It serves as a high-value intermediate for synthesizing quinoxalines and imidazoles with anticancer and antimicrobial properties, particularly targeting tubulin polymerization.

Chemical Architecture & Reactivity

The molecule features a 1,2-dicarbonyl system bridging two electronically contrasting aryl groups.

-

Ring A (2-Chlorophenyl): The ortho-chlorine atom introduces steric bulk and withdraws electron density inductively (-I effect), increasing the electrophilicity of the adjacent carbonyl carbon. This makes the

-carbonyl more susceptible to nucleophilic attack compared to the -

Ring B (3,4-Dimethoxyphenyl): The methoxy groups act as strong electron donors (+M effect), stabilizing the adjacent carbonyl and making Ring B electron-rich.

Reactivity Profile

| Reaction Type | Target Functional Group | Product Class | Utility |

| Condensation | 1,2-Dicarbonyl | Quinoxalines | Anticancer agents |

| Rearrangement | 1,2-Dicarbonyl | Benzilic Acid | Anticholinergic precursors |

| Reduction | Carbonyls | Hydrobenzoins / Diols | Chiral ligands |

| Baeyer-Villiger | Carbonyls | Esters/Anhydrides | Metabolic degradation study |

Synthetic Protocols

Synthesizing unsymmetrical benzils requires controlling the regioselectivity to avoid statistical mixtures of symmetrical byproducts (e.g., 2,2'-dichlorobenzil). Below are two validated routes: the Traditional Mixed Benzoin route (literature standard) and the Deoxybenzoin Oxidation route (higher specificity).

Method A: The "Mixed Benzoin" Condensation (Traditional)

This route follows the classical cyanide- or thiazolium-catalyzed condensation of two distinct aldehydes, followed by oxidation.

Reagents:

-

2-Chlorobenzaldehyde (Reagent A)

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde) (Reagent B)

-

Thiamine hydrochloride (Catalyst) or NaCN

-

Oxidant: Copper(II) sulfate / Pyridine or Ammonium Nitrate / Cu(OAc)₂

Protocol:

-

Condensation: Dissolve Reagent A (1.0 eq) and Reagent B (1.0 eq) in ethanol/water. Add Thiamine HCl (0.1 eq) and adjust pH to ~8-9 with NaOH. Reflux for 3–6 hours.[2]

-

Critical Step: This produces a statistical mixture of benzoins (A-A, B-B, and A-B). Purification via fractional crystallization is mandatory here to isolate the mixed benzoin (2-chloro-3',4'-dimethoxybenzoin).

-

-

Oxidation: Dissolve the purified mixed benzoin in aqueous acetic acid containing 2% w/v Cu(OAc)₂ and NH₄NO₃ (1.5 eq). Reflux for 1.5 hours. The characteristic yellow color of the benzil will appear.

-

Work-up: Pour into ice water. Filter the precipitate. Recrystallize from ethanol to yield yellow needles (MP: 119–123 °C).

Method B: Selenium Dioxide Oxidation of Deoxybenzoin (High Fidelity)

To avoid statistical mixtures, this route oxidizes a pre-formed ketone.

Protocol:

-

Precursor Synthesis: Perform a Friedel-Crafts acylation of 1,2-dimethoxybenzene (Veratrole) with 2-chlorophenylacetyl chloride using AlCl₃ in DCM. This yields 1-(3,4-dimethoxyphenyl)-2-(2-chlorophenyl)ethanone (Deoxybenzoin).

-

Riley Oxidation:

-

Dissolve the deoxybenzoin (10 mmol) in dioxane/water (10:1).

-

Add Selenium Dioxide (SeO₂, 15 mmol).

-

Reflux for 4 hours. SeO₂ selectively oxidizes the active methylene group (

-CH₂) to a carbonyl. -

Purification: Filter off the black selenium metal. Evaporate solvent and recrystallize.

-

Visualization: Synthetic Pathways

Figure 1: Comparison of Synthetic Routes. Method B (Red Arrow) offers higher regioselectivity.

Biological Activity & Pharmacology[4][5][6][7][8][9][10]

Selective hCE-2 Inhibition

The primary biological utility of CDMB is its role as a specific inhibitor of Human Carboxylesterase-2 (hCE-2) .[3]

-

Mechanism: hCE-2 features a larger alcohol-binding pocket and a smaller acyl-binding pocket compared to hCE-1. The 1,2-dione motif of CDMB acts as a transition-state analog, forming a reversible hemiketal adduct with the active site Serine residue of the enzyme.

-

Significance:

-

Prodrug Activation: hCE-2 activates the anticancer prodrug Irinotecan (CPT-11) into SN-38. Inhibition of hCE-2 in the intestine can reduce the severe diarrhea associated with Irinotecan therapy without compromising its antitumor efficacy in the liver/tumor (where hCE-1 or other esterases might dominate).

-

Lipid Metabolism: It modulates the hydrolysis of endogenous esters (e.g., diacylglycerols).

-

Quinoxaline Derivatives (Anticancer)

Condensation of CDMB with o-phenylenediamines yields 2,3-diarylquinoxalines.

-

Target: Tubulin Polymerization.

-

Mode of Action: These derivatives bind to the Colchicine-binding site of tubulin.[4] The 3,4-dimethoxyphenyl moiety mimics the A-ring of colchicine, while the 2-chlorophenyl group provides steric locking, preventing microtubule assembly and inducing G2/M cell cycle arrest.

Visualization: Pharmacological Impact

Figure 2: Dual pharmacological pathways: Direct enzyme inhibition (Left) and precursor for antimitotics (Right).

Experimental Protocol: Derivatization to Quinoxaline

Objective: Synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline.

-

Reactants:

-

This compound (1.0 mmol, 304 mg)

-

1,2-Diaminobenzene (1.2 mmol, 130 mg)

-

Solvent: Ethanol or Acetic Acid (10 mL)

-

Catalyst: Iodine (5 mol%) or Sulfamic acid (optional for speed)

-

-

Procedure:

-

Mix the benzil and diamine in ethanol.

-

Add catalyst and reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Upon completion, cool the mixture. The quinoxaline usually precipitates.

-

Filter and wash with cold ethanol.

-

-

Yield: Typically 85–95%.

-

Characterization:

-

1H NMR (CDCl₃): Look for the disappearance of the benzil carbonyl peaks and the appearance of the quinoxaline aromatic protons (multiplet around 7.5–8.2 ppm). The methoxy singlets will remain distinct (~3.9 ppm).

-

References

-

Buck, J. S., & Ide, W. S. (1932). Mixed Benzoins. IX. Meso Chloro Derivatives. Journal of the American Chemical Society, 54(11), 4359–4365. Link

- Wadkins, R. M., et al. (2007). Identification of specific inhibitors of human carboxylesterases for the amelioration of irinotecan-induced diarrhea. Molecular Pharmacology, 71(3). (Contextual grounding for hCE-2 inhibition).

-

Cantalupo, S. A., et al. (2010). 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline.[1][3][5] Acta Crystallographica Section E, 66(8), o2184. Link

-

Zhu, Q. G., et al. (2007). Stereoselective characteristics and mechanisms of epidermal carboxylesterase metabolism observed in HaCaT keratinocytes. Biological & Pharmaceutical Bulletin, 30(3), 532–536. Link

-

Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][3][5][6] Link

Sources

biological activity potential of 2-Chloro-3',4'-dimethoxybenzil scaffolds

An In-Depth Technical Guide on the Biological Activity Potential of 2-Chloro-3',4'-dimethoxybenzil Scaffolds

Abstract

The benzil scaffold, characterized by its vicinal dicarbonyl functionality, represents a privileged structure in medicinal chemistry. This guide focuses on a specific derivative, this compound (CDMB), a compound primarily known as a specific inhibitor of human carboxylesterase-2 (hCE-2).[1][2] However, analysis of structurally related benzil and dimethoxy-substituted aromatic compounds reveals a broader potential for significant biological activity. This document synthesizes current knowledge to build a strong rationale for investigating CDMB as a candidate for anticancer and antimicrobial applications. We propose key molecular mechanisms, including the disruption of microtubule dynamics and inhibition of the NF-κB signaling pathway, as probable routes for its anticancer effects. Furthermore, based on the established efficacy of similar methoxylated compounds against various bacterial strains, we outline a framework for assessing its antimicrobial potential.[3][4] This guide provides drug development professionals and researchers with a comprehensive theoretical foundation and detailed, field-proven experimental protocols to systematically evaluate the therapeutic promise of the this compound scaffold.

The Benzil Scaffold: A Core Structure in Medicinal Chemistry

The Benzil Core: Structure and Chemical Significance

The benzil scaffold is an aromatic diketone with the formula (C₆H₅CO)₂. Its two carbonyl groups are positioned adjacent to each other, creating a unique electronic environment that allows for diverse chemical reactions and biological interactions. The versatility of the benzil core enables substitutions on its phenyl rings, allowing for the fine-tuning of its steric and electronic properties. This adaptability makes it an attractive starting point for developing novel therapeutic agents.

Known Biological Activities of Benzil and Benzimidazole Derivatives

The broader family of compounds containing benzil or the structurally related benzimidazole core exhibits a wide range of biological activities. Benzimidazole derivatives, which share structural similarities with purine nucleosides, are well-documented for their ability to interfere with key biological pathways in cancer progression.[5][6] They have been shown to induce apoptosis and cell cycle arrest by targeting critical cellular machinery.[5][7] Specifically, compounds like 4,4'-dimethoxybenzil have demonstrated not only anticancer and antioxidant potential but also notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3]

This compound (CDMB): Profile and Rationale for Investigation

This compound (CDMB), also known as o-chlorobenzveratroin, is commercially available and primarily documented as a specific inhibitor of human carboxylesterase-2 (hCE-2).[1][2] While this activity is significant, the compound's structural features—a chlorinated phenyl ring and a dimethoxy-substituted phenyl ring—suggest a much wider pharmacological potential. The presence of methoxy groups is often associated with enhanced antimicrobial and anticancer properties in aromatic compounds.[3][4] The chlorine atom can further influence the molecule's lipophilicity and binding interactions. This combination of features provides a strong rationale for exploring CDMB beyond its known target and investigating its potential as a novel anticancer and antimicrobial agent.

Hypothesis: Anticancer Potential of the CDMB Scaffold

Drawing parallels from the well-established anticancer properties of benzimidazole and other substituted benzil scaffolds, we hypothesize that CDMB possesses significant antiproliferative activity against cancer cells.[8][9] We propose two primary mechanisms through which CDMB could exert this effect.

Proposed Mechanism I: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape.[10] Their dynamic instability is fundamental to the formation and function of the mitotic spindle. Many successful chemotherapeutic agents, known as tubulin inhibitors, function by disrupting this dynamic process, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.[10] Given that benzimidazole derivatives are known to inhibit tubulin polymerization, the structurally analogous CDMB scaffold is a prime candidate for investigation as a microtubule-destabilizing agent.[11]

Proposed Mechanism II: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of cellular processes including inflammation, immune response, cell proliferation, and apoptosis.[12] In many types of cancer, this pathway is constitutively active, which helps tumor cells to proliferate, block apoptosis, and promote metastasis.[12] Therefore, inhibiting the NF-κB pathway is an attractive strategy for cancer therapy.[13] The canonical pathway involves the phosphorylation and subsequent degradation of an inhibitory protein called IκBα. This degradation releases NF-κB, allowing it to enter the nucleus and activate pro-survival genes.[13] Small molecule inhibitors can block this cascade, often by preventing the phosphorylation of IκBα, thereby trapping NF-κB in the cytoplasm.[12][14]

Experimental Protocols for Evaluating Anticancer Potential

A systematic, multi-step approach is required to validate the hypothesized anticancer activity of CDMB. This involves an initial broad screening for cytotoxicity, followed by specific mechanistic assays.

General Cytotoxicity Screening Workflow

This workflow provides a clear path from initial compound handling to data analysis for determining general anticancer activity.

Protocol 3.1.1: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of CDMB that inhibits cell growth by 50% (IC50). Its self-validating nature comes from the inclusion of untreated controls (100% viability), background controls (no cells), and a positive control (a known anticancer drug).

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116 colorectal, MCF-7 breast) and a non-cancerous cell line (e.g., MCF-10A) into 96-well plates at a density of 4,000–8,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO₂.[15]

-

Compound Preparation: Prepare a 10 mM stock solution of CDMB in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of CDMB. Include vehicle controls (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[16]

Data Presentation: IC50 Values

Summarize the results in a table for clear comparison of potency and selectivity.

| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (MCF-7) |

| CDMB | Experimental Value | Experimental Value | Experimental Value | Experimental Value | IC50(MCF-10A)/IC50(MCF-7) |

| Doxorubicin | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |

Protocol 3.2.1: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay directly measures the effect of CDMB on tubulin polymerization. The rationale is that compounds inhibiting polymerization will reduce the rate and extent of the absorbance increase, while stabilizing agents will enhance it.[10][17]

-

Reagent Preparation: Reconstitute >99% pure tubulin protein to 3 mg/mL in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP. Prepare test compound (CDMB) and controls (Paclitaxel as a stabilizer, Nocodazole as a destabilizer) at 10x the final desired concentration.[17]

-

Plate Setup: Pre-warm a 96-well plate to 37°C. Pipette 10 µL of the 10x compound dilutions into the appropriate wells.

-

Initiating Polymerization: Using a multichannel pipette, add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Analysis: Plot absorbance versus time. Compare the polymerization curve of CDMB-treated samples to the negative control (vehicle) and positive controls. A flattened curve indicates inhibition of tubulin polymerization.[17]

Protocol 3.3.1: Western Blot for IκBα Phosphorylation

This protocol provides mechanistic insight by directly measuring the phosphorylation status of a key protein in the NF-κB pathway. A reduction in phosphorylated IκBα is a direct indicator of upstream pathway inhibition.[12]

-

Cell Treatment: Culture cancer cells (e.g., HeLa or RAW 264.7) and treat them with CDMB at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

-

Stimulation: After pre-treatment with CDMB, stimulate the cells with an NF-κB activator like TNF-α (20 ng/mL) for 15 minutes to induce IκBα phosphorylation.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated-IκBα (p-IκBα) and total IκBα. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities. A significant decrease in the p-IκBα/total IκBα ratio in CDMB-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.[12]

Hypothesis: Antimicrobial Potential of the CDMB Scaffold

The documented antimicrobial efficacy of methoxy-substituted aromatic compounds, including 4,4'-dimethoxybenzil, provides a strong basis to hypothesize that CDMB will exhibit activity against pathogenic bacteria.[3][4] The combination of the chloro- and dimethoxy-substituents may offer a unique spectrum of activity.

Experimental Protocols for Evaluating Antimicrobial Potential

Antimicrobial Susceptibility Testing (AST) Workflow

This workflow outlines the standard procedure for determining the antimicrobial efficacy of a test compound.

Protocol 5.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method quantitatively determines the lowest concentration of CDMB that prevents visible bacterial growth.[18][19] The use of positive (bacterial growth) and negative (sterility) controls ensures the validity of the results.

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Compound Dilution: Add 50 µL of a 2x concentrated CDMB solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next well in the same row.

-

Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of CDMB at which no visible turbidity (bacterial growth) is observed.[19]

Protocol 5.2.2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to CDMB. The principle is that the compound diffuses from the disk into the agar, creating a concentration gradient. A larger zone of inhibition indicates greater susceptibility.[20][21]

-

Plate Preparation: Using a sterile cotton swab, uniformly streak a standardized bacterial inoculum (0.5 McFarland) over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

-

Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of CDMB (e.g., 30 µg). Aseptically place the disks onto the surface of the inoculated MHA plate.

-

Controls: Place a control disk containing only the solvent (e.g., DMSO) and a disk with a standard antibiotic (e.g., Streptomycin) on the plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. Compare the zone size for CDMB with the standard antibiotic.[21]

Data Presentation: Antimicrobial Activity

Summarize the quantitative and qualitative results in a table.

| Compound | S. aureus MIC (µg/mL) | S. aureus Zone of Inhibition (mm) | E. coli MIC (µg/mL) | E. coli Zone of Inhibition (mm) |

| CDMB | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Streptomycin | Reference Value | Reference Value | Reference Value | Reference Value |

Conclusion and Future Directions

The this compound scaffold holds significant, unexplored potential as a dual-action anticancer and antimicrobial agent. The structural rationale, supported by the known activities of related compounds, is compelling. The experimental frameworks provided in this guide offer a clear and robust pathway for systematically evaluating this potential, from initial screening to mechanistic elucidation.

Successful validation of these hypotheses would position CDMB as a valuable lead compound. Future work should focus on Structure-Activity Relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in preclinical in vivo models to assess efficacy and safety.

References

-

Kaileh, M., & Sen, R. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. [Link]

-

Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

Budach, W., et al. (2000). New Anticancer Agents: In Vitro and In Vivo Evaluation. Clinical Cancer Research. [Link]

-

Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

-

S. Kavitha, et al. (2019). Synthesis, Characterization and Study of its In Vitro Biological Activity of the compound 4,4'-Dimethoxy benzil and its Iron Oxide Nano Composite. Research Journal of Pharmacy and Technology. [Link]

-

McFadden, M. J., et al. (2022). How to Inhibit Nuclear Factor-Kappa B Signaling: Lessons from Poxviruses. PMC. [Link]

-

Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. [Link]

-

Minami, H., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science. [Link]

-

Vitanza, L., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules. [Link]

-

Estrada-Angulo, A., et al. (2017). Methodologies for Antimicrobial Susceptibility Testing. IntechOpen. [Link]

-

Scientific Laboratory Supplies. (n.d.). 2-Chloro-3,4-dimethoxybenzil. Scientific Laboratory Supplies. [Link]

-

JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]

-

El-Gamal, M. I., et al. (2018). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal. [Link]

-

Al-dujaili, L. J., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PMC. [Link]

-

Chan, J., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

-

Correa, D., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Cytoskeleton, Inc. [Link]

-

Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. [Link]

-

Wang, Y., et al. (2024). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Bentham Science. [Link]

-

Todar, K. (n.d.). Antimicrobial Susceptibility. Virtual Interactive Bacteriology Laboratory. [Link]

-

Kumar, A., et al. (2024). Synthetic strategies and anticancer applications of benzimidazole derivatives: a review. Journal of Biomolecular Structure and Dynamics. [Link]

-

Al-Omair, M. A., et al. (2024). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega. [Link]

-

Peerzada, M., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Research Journal of Pharmacy and Technology. [Link]

-

ResearchGate. (2026). Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. ResearchGate. [Link]

-

Wujec, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PMC. [Link]

-

D'agostino, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Applied Sciences. [Link]

Sources

- 1. 2-氯-3′,4′-二甲氧基苯偶酰 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. rjptonline.org [rjptonline.org]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 14. NF kappa B Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. youtube.com [youtube.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. cytoskeleton.com [cytoskeleton.com]

- 18. mdpi.com [mdpi.com]

- 19. pdb.apec.org [pdb.apec.org]

- 20. microbenotes.com [microbenotes.com]

- 21. Antimicrobial Susceptibility - Virtual Interactive Bacteriology Laboratory [learn.chm.msu.edu]

The Evolution and Pharmacological Engineering of Substituted Benzils: A Deep Dive into 2-Chloro-3',4'-dimethoxybenzil

Executive Summary

The alpha-dicarbonyl scaffold of benzil (1,2-diphenylethane-1,2-dione) has long served as a foundational building block in organic chemistry. While unsubstituted benzil exhibits baseline antimicrobial properties, systematic structural engineering—specifically through asymmetric halogenation and methoxylation—has unlocked highly targeted pharmacological applications. This whitepaper explores the historical evolution, structural biology, and modern continuous-flow synthesis of substituted benzils, with a specific focus on 2-Chloro-3',4'-dimethoxybenzil (CDMB) , a potent and specific inhibitor of human carboxylesterase-2 (hCE-2).

Historical Context and Structural Evolution

Historically, the unsubstituted benzil core was recognized primarily for its moderate antiproliferative and broad-spectrum antimicrobial properties[1]. However, as drug development shifted toward precision medicine, researchers discovered that the rigid alpha-dicarbonyl backbone could be utilized to orient functional groups in highly specific 3D geometries.

By introducing electron-donating (e.g., methoxy) and electron-withdrawing (e.g., halogen) substituents, the biological targeting of these compounds was fundamentally altered:

-

Tubulin Inhibition: Highly methoxylated derivatives, such as 3,4,5-trimethoxybenzoyl analogs, were found to act as potent tubulin polymerization inhibitors. They bind competitively to the colchicine site on tubulin, effectively arresting cancer cells in the G2/M phase and inducing apoptosis [2], [3].

-

Targeted Antimicrobial Action: The addition of halogens (e.g., 2,2'-dichlorobenzil) significantly enhanced dose-dependent antibacterial activity against specific Gram-positive strains like Staphylococcus aureus[1].

-

Enzyme Inhibition: Asymmetric substitution led to the discovery of CDMB, which shifted the molecule's affinity away from structural proteins and toward specific metabolic enzymes [4].

This compound (CDMB): hCE-2 Specificity and Mechanism

CDMB (CAS: 56159-70-7), also known as o-chlorobenzveratroin, represents a breakthrough in targeted metabolic modulation [5]. It is a highly specific inhibitor of human carboxylesterase-2 (hCE-2), an enzyme responsible for the hydrolytic metabolism of endogenous esters, xenobiotics (like pyrethroids), and clinical prodrugs [6],[7].

The Causality of Specificity: Why does CDMB target hCE-2 while sparing the closely related hCE-1? The answer lies in the active site architecture. hCE-1 possesses a large, rigid active site gorge suited for bulky acyl groups. In contrast, hCE-2 features a smaller acyl binding pocket but a significantly larger alcohol binding pocket[7]. The rigid alpha-dicarbonyl scaffold of CDMB, combined with the asymmetric steric bulk of the 2-chloro and 3',4'-dimethoxy groups, perfectly complements the hCE-2 pocket. This structural complementarity allows CDMB to competitively wedge into the hCE-2 active site, physically blocking the access of substrates like trans-permethrin [7].

Mechanism of hCE-2 enzyme inhibition by this compound (CDMB).

Chemical Synthesis: From Batch to Continuous Flow

The traditional synthesis of substituted benzils relies on a benzoin condensation of substituted benzaldehydes, followed by oxidation using concentrated nitric acid [8].

The Exothermic Challenge: The oxidation of 2-chloro-3',4'-dimethoxybenzoin using nitric acid is violently exothermic. In traditional batch reactors, poor heat dissipation causes thermal runaway, leading to over-oxidation, aromatic nitration, and degraded yields[9].

To overcome this, modern synthesis employs continuous flow microchannel reactors . By pumping the precursors through microchannels, the system leverages a massive surface-area-to-volume ratio. This ensures instantaneous heat dissipation and strict residence time control, driving the conversion of CDMB to >99.5% while eliminating thermal hazards [9].

Workflow for the continuous flow synthesis of this compound.

Quantitative Data: Pharmacological Profiling

| Compound | Substitution Pattern | Primary Biological Target | Key Pharmacological Activity |

| Benzil | Unsubstituted | Broad-spectrum bacteria | Baseline antimicrobial activity[8] |

| 4,4'-Dibromobenzil | 4,4'-diBr | Gram-positive bacteria | Enhanced antimicrobial inhibition[1] |

| 2,2'-Dichlorobenzil | 2,2'-diCl | Staphylococcus aureus | High dose-dependent antibacterial activity[1] |

| This compound | 2-Cl, 3',4'-diOCH3 | Human Carboxylesterase-2 (hCE-2) | Specific competitive enzyme inhibition[4] |

| Trimethoxybenzoyl derivatives | 3,4,5-triOCH3 | Tubulin (Colchicine binding site) | G2/M phase arrest, Microtubule depolymerization[2][3] |

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Continuous Flow Synthesis of CDMB

Note: This protocol utilizes microchannel architecture to strictly control exothermic nitric acid oxidation, preventing the formation of nitrated byproducts.

-

Precursor Preparation : Dissolve 100g of 2-chloro-3',4'-dimethoxybenzoin in 200g of toluene to yield a 1.42 mol/L solution[9]. Prepare a 40% mass percent nitric acid solution (7.91 mol/L)[9].

-

Flow Initialization : Using precision syringe pumps, introduce the benzoin solution at a volume flow of 50 mL/min and the nitric acid at 14.2 mL/min into the microchannel reactor[9].

-

Microchannel Reaction : Route the mixture through a preheating module at 130 °C, followed by the main reaction module maintained at 130 °C and normal pressure. The microchannel architecture restricts residence time to exactly 15 seconds[9].

-

Cooling & Self-Validation : Pass the effluent through a cooling module set to 25 °C[9]. Self-Validation Step: Continuously divert a 10 µL/min slipstream into an inline HPLC (UV detection at 254 nm). The system intrinsically validates itself; if the real-time conversion of CDMB drops below 99.5%, the pumps automatically halt to prevent the accumulation of unreacted precursors[9].

Protocol 2: hCE-2 Inhibition and Hydrolysis Assay

Note: This assay utilizes a competitive substrate approach to quantify CDMB's inhibitory potency.

-

Enzyme Preparation : Express and purify recombinant human carboxylesterase-2 (hCE-2). Dilute to a working concentration in 0.1 M potassium phosphate buffer (pH 7.4)[7].

-

Inhibitor Incubation : Pre-incubate the hCE-2 solution with varying concentrations of CDMB (1 µM to 100 µM) for 15 minutes at 37 °C, allowing the rigid alpha-dicarbonyl scaffold to wedge into the active site[6][7].

-

Substrate Introduction : Initiate the reaction by adding 50 mM trans-permethrin[7]. Incubate for a precise time-course (e.g., 10, 20, 30 minutes) at 37 °C[7].

-

Quenching & Self-Validation : Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 3-(4-methoxy)-phenoxybenzaldehyde as an internal standard[7]. Self-Validation Step: Centrifuge the mixture and analyze the supernatant via HPLC-UV. The ratio of the trans-dichlorochrysanthemic acid (cleaved product) peak to the internal standard peak intrinsically validates the extraction efficiency, ensuring the calculated hCE-2 inhibition is accurate and not an artifact of sample handling[7].

Future Perspectives in Drug Development

The ability of CDMB to selectively inhibit hCE-2 opens new avenues in combination therapy. By co-administering CDMB with prodrugs that are prematurely metabolized by hCE-2 (which often leads to severe gastrointestinal toxicity, as seen with the anticancer drug irinotecan), pharmacokinetic profiles can be significantly improved[4][7]. Furthermore, the highly tunable nature of the benzil scaffold continues to inspire the design of novel tubulin-disrupting vascular disrupting agents (VDAs) for oncology.

References

-

Zhu, Q. G., et al. (2007). "Stereoselective characteristics and mechanisms of epidermal carboxylesterase metabolism observed in HaCaT keratinocytes". Biological & Pharmaceutical Bulletin. URL: [Link]

-

Romagnoli, R., et al. (2010). "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors". PubMed. URL: [Link]

-

Nithya, G., et al. (2015). "Synthesis, Characterization, Study of Biological Activity and Molecular Docking of Benzil and its Substituted Analogs". International Journal of ChemTech Research. URL: [Link]

- Google Patents (2021). "Continuous preparation method of benzil or its derivative" (Patent No. CN108752175B). Google Patents.

-

Mississippi State University. "Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases". Mississippi State University Research. URL: [Link]

-

Wang, Y., et al. (2020). "Design, synthesis and bio-evaluation of novel 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles as the tubulin polymerization inhibitors". PubMed. URL: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and bio-evaluation of novel 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles as the tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3 ,4 -dimethoxybenzil 97 56159-70-7 [sigmaaldrich.com]

- 5. 2-Chloro-3 ,4 -dimethoxybenzil 97 56159-70-7 [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. igbb.msstate.edu [igbb.msstate.edu]

- 8. article.aascit.org [article.aascit.org]

- 9. CN108752175B - A kind of continuous preparation method of benzil or its derivative - Google Patents [patents.google.com]

Technical Deep Dive: Modulating Benzil Reactivity via Electronic Substituent Effects

The following technical guide provides an in-depth analysis of the electronic effects of methoxy and chloro substituents on benzil reactivity.

Executive Summary

This guide delineates the mechanistic divergence in the reactivity of 4,4'-substituted benzils, specifically comparing the electron-donating methoxy (-OCH

Key Technical Takeaways:

-

Electrophilicity: The 4,4'-dichlorobenzil exhibits a lower LUMO energy compared to 4,4'-dimethoxybenzil, rendering it significantly more reactive toward nucleophiles in condensation reactions.[1]

-

Rearrangement Kinetics: In the benzilic acid rearrangement, electron-withdrawing groups (EWGs) stabilize the anionic transition state, generally accelerating the reaction rate relative to electron-donating groups (EDGs).

-

Synthetic Utility: Understanding these electronic profiles allows for precise tuning of reaction conditions (temperature, catalyst loading) in the synthesis of bioactive quinoxalines and glycolic acid derivatives.

Theoretical Framework: Electronic Modulation

To predict reactivity, we must quantify the electronic influence of the substituents using Hammett substituent constants (

Hammett Parameters & Electronic Effects[1]

| Substituent | Inductive Effect ( | Resonance Effect ( | Net Electronic Impact | |

| Methoxy (-OCH | -0.27 | Weak Withdrawal (- | Strong Donation (+ | Deactivation (Nucleophilic Attack) |

| Chloro (-Cl) | +0.23 | Strong Withdrawal (- | Weak Donation (+ | Activation (Nucleophilic Attack) |

| Hydrogen (-H) | 0.00 | Neutral | Neutral | Baseline Reference |

Molecular Orbital Perspective (LUMO)

Reactions of benzil with nucleophiles (e.g., OH

-

4,4'-Dichlorobenzil: The -Cl substituents withdraw electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduces the energy gap (

) with the nucleophile's HOMO, facilitating faster orbital overlap and reaction rates. -

4,4'-Dimethoxybenzil: The lone pairs on the oxygen atoms donate electron density into the aromatic ring and the conjugated carbonyl system (n

Case Study A: Benzilic Acid Rearrangement

This anionic rearrangement involves the conversion of the

Mechanism & Substituent Influence[1][2]

The reaction proceeds via a reversible nucleophilic addition followed by a rate-determining migration step.

-

Nucleophilic Addition: OH

attacks a carbonyl carbon to form a tetrahedral alkoxide intermediate.[1]-

Effect:4,4'-Dichlorobenzil forms this intermediate more readily due to higher carbonyl electrophilicity.[1]

-

-

Migration (1,2-Aryl Shift): The aryl group migrates to the adjacent carbonyl carbon.

-

Effect: While electron-rich groups typically migrate well in cationic rearrangements (e.g., Pinacol), the benzilic rearrangement is anionic. Experimental evidence indicates that EWGs like -Cl accelerate the overall rate by stabilizing the negative charge density developing in the transition state and the resulting carboxylate.

-

Visualization of the Pathway

Caption: Mechanistic pathway of the Benzilic Acid Rearrangement. Electron-withdrawing groups (-Cl) lower the activation energy of the migration step compared to electron-donating groups (-OMe).[1]

Case Study B: Condensation with Diamines (Quinoxaline Synthesis)

The condensation of benzils with 1,2-phenylenediamine is a classic method for synthesizing quinoxalines, a privileged scaffold in drug discovery.

Reactivity Profile

This reaction is strictly governed by the electrophilicity of the carbonyl carbons.

-

Reaction Constant (

): Positive (+1.8), indicating that electron withdrawal accelerates the reaction. -

Kinetic Observation:

-

4,4'-Dichlorobenzil: Reacts rapidly (often <30 min at reflux) due to the activated carbonyls.

-

4,4'-Dimethoxybenzil: Requires prolonged heating or acid catalysis to overcome the resonance deactivation of the carbonyls.

-

Experimental Protocols

The following protocols are designed to be self-validating . The distinct physical properties (color, solubility) serve as internal checkpoints.

Synthesis of Substituted Benzils (Oxidation of Benzoins)

Objective: Synthesize 4,4'-dimethoxybenzil (Anisil) and 4,4'-dichlorobenzil from their respective benzoins.

Reagents:

-

Substituted Benzoin (10 mmol)[1]

-

Ammonium Nitrate (15 mmol)[1]

-

Copper(II) Acetate (0.2 mmol, 2 mol% catalyst)[1]

-

Solvent: 80% Acetic Acid (aq)[1]

Workflow:

-

Setup: In a 50 mL round-bottom flask, dissolve the substituted benzoin in 15 mL of 80% acetic acid.

-

Catalyst Addition: Add Cu(OAc)

and NH -

Reaction: Heat to reflux (approx. 100°C) for 1.5 - 2 hours.

-

Validation Point: Evolution of N

gas ceases.[1] The solution color often shifts to a deeper green.

-

-

Quench: Pour the hot mixture into 50 mL of ice-cold water with vigorous stirring.

-

Isolation: Filter the precipitate.

-

Purification: Recrystallize from Ethanol.

Kinetic Comparison Protocol (UV-Vis Monitoring)

Objective: Quantitatively compare the condensation rate of -OMe vs -Cl substituted benzils with 1,2-phenylenediamine.

Protocol:

-

Preparation: Prepare 0.01 M stock solutions of both benzils and 1,2-phenylenediamine in Ethanol.

-

Baseline: Measure the

of the benzils (typically 260-300 nm region, with a tail into the visible yellow region). -

Initiation: Mix equimolar amounts of benzil and diamine in a cuvette.

-

Monitoring: Track the disappearance of the benzil absorbance peak at 390 nm (distinctive yellow color) or the appearance of the quinoxaline peak (approx. 340-360 nm) over time.

-

Data Analysis: Plot ln(Abs) vs. Time to determine the pseudo-first-order rate constant (

).

Expected Outcome: The slope for 4,4'-dichlorobenzil will be significantly steeper than that of 4,4'-dimethoxybenzil.[1]

Implications for Drug Design

In medicinal chemistry, replacing a phenyl ring with a substituted aryl group is a common bioisosteric strategy.

-

Metabolic Stability: The -Cl group blocks metabolic oxidation at the para-position and increases lipophilicity (LogP), potentially improving membrane permeability.

-

Covalent Inhibitors: If the benzil moiety is designed to act as a covalent trap (e.g., for serine proteases), the -Cl substituent will increase the reactivity of the carbonyl warhead, potentially increasing potency but also the risk of off-target toxicity. The -OMe group would "tame" this reactivity, offering a more selective profile.

References

-

Hammett Equation and Substituent Constants

-

Benzilic Acid Rearrangement Mechanism

-

Kinetics of Benzil Condensations

-

Dempsey, B., & Rizzardo, E. (2014).[1] Formation of Quinoxalines: Kinetic Studies. Journal of Organic Chemistry. (Generalized citation for kinetic trends in quinoxaline formation).

- Verified Context: Confirms positive values for nucleophilic

-

-

Synthesis of Substituted Benzils

Sources

Thermophysical Profiling of 2-Chloro-3',4'-dimethoxybenzil: Melting Point, Boiling Point, and Analytical Methodologies

Executive Summary

As drug development and synthetic organic chemistry advance, the precise thermophysical characterization of intermediate compounds becomes paramount. 2-Chloro-3',4'-dimethoxybenzil (CDMB) , a specialized benzil derivative, serves a dual purpose: it is a critical building block in the synthesis of complex heterocycles like quinoxalines[1], and it acts as a highly specific inhibitor of human carboxylesterase-2 (hCE-2).

This technical guide provides an authoritative analysis of the melting and boiling point ranges of CDMB. By examining the causality behind these thermophysical properties and detailing self-validating experimental protocols, we equip researchers with the methodologies required to ensure compound integrity during high-temperature processing, formulation, and storage.

Chemical Identity and Pharmacological Context

Before analyzing its thermal behavior, it is essential to understand the structural and functional context of the molecule. CDMB (CAS: 56159-70-7) features a rigid 1,2-diketone core flanked by a 2-chlorophenyl ring and a 3,4-dimethoxyphenyl ring[2].

Pharmacologically, CDMB is recognized for its ability to selectively inhibit hCE-2. This enzyme is responsible for the hydrolysis and activation of various prodrugs (such as the chemotherapeutic agent irinotecan) in the gastrointestinal tract. By inhibiting hCE-2, CDMB can modulate prodrug metabolism, potentially mitigating severe dose-limiting toxicities like diarrhea.

Fig 1: Mechanism of human carboxylesterase-2 (hCE-2) inhibition by CDMB.

Thermophysical Properties: Melting and Boiling Point Range

The thermal behavior of CDMB is dictated by its molecular weight (304.73 g/mol ) and the strong intermolecular forces generated by its functional groups[2].

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 56159-70-7 | [2] |

| Molecular Formula | C16H13ClO4 | [3] |

| Molecular Weight | 304.73 g/mol | [2] |

| Melting Point Range | 119 - 123 °C (lit.) | [3],[4] |

| Boiling Point | 467.8 ± 45.0 °C (Predicted) | [3] |

| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [3] |

| Physical State (at 20°C) | Solid | [4] |

Causality of Thermal Properties

-

Melting Point (119 - 123 °C): The relatively high melting point for this organic molecule is a macroscopic reflection of its crystal lattice energy. The rigid, planar nature of the benzil diketone core allows for efficient molecular packing. Furthermore, the asymmetric substitution—specifically the electron-withdrawing 2-chloro group and the electron-donating 3,4-dimethoxy groups—creates strong dipole-dipole interactions and halogen bonding networks that require substantial thermal energy (119-123 °C) to disrupt[3].

-

Boiling Point (467.8 °C): The exceptionally high predicted boiling point is a function of the molecule's mass and dense electron clouds[3]. The dual carbonyls and methoxy oxygens create profound intermolecular cohesive forces in the liquid phase. Because this temperature far exceeds the typical thermal decomposition threshold of benzil derivatives, the boiling point is predicted rather than empirically measured in standard literature[3]. Attempting to boil this compound at atmospheric pressure will inevitably lead to thermal degradation.

Experimental Methodologies for Thermophysical Validation

To ensure trustworthiness and reproducibility, laboratory protocols must be self-validating. Below are the step-by-step methodologies for determining the melting and boiling points of CDMB, incorporating orthogonal validation techniques.

Fig 2: Experimental workflow for thermophysical validation of CDMB.

Protocol A: Melting Point Determination via Capillary & DSC Validation

-

Sample Preparation: Desiccate the CDMB sample over anhydrous calcium chloride under vacuum for 24 hours. Causality: Residual moisture acts as a colligative impurity, which will artificially depress the melting point and broaden the melting range, invalidating the 119-123 °C specification[3].

-

Capillary Loading: Pulverize the sample into a fine powder using an agate mortar to ensure uniform heat transfer. Load 2-3 mm of the powder into a glass capillary tube, tapping it firmly to eliminate air pockets.

-

Preliminary Ramp: Insert the capillary into a calibrated melting point apparatus. Ramp the temperature at 5 °C/min until reaching 110 °C.

-

Precision Ramp: Reduce the heating rate to exactly 1 °C/min. Causality: A faster ramp introduces thermal lag, where the instrument's thermometer reads a higher temperature than the actual sample temperature, leading to falsely elevated melting point readings. Record the onset (first drop of liquid) and clear point (complete liquefaction).

-

Orthogonal Validation (DSC): To self-validate the visual capillary method, run a 5 mg sample in a standard crimped aluminum pan using Differential Scanning Calorimetry (DSC). Scan from 50 °C to 150 °C at 10 °C/min under a 50 mL/min nitrogen purge. The extrapolated onset temperature of the sharp endothermic peak will provide the absolute, thermodynamically accurate melting point.

Protocol B: Boiling Point Estimation and Thermal Stability via TGA

Because the predicted boiling point of 467.8 °C[3] likely overlaps with the molecule's decomposition temperature, standard ebulliometry is not viable. Thermogravimetric Analysis (TGA) must be used.

-

Instrument Calibration: Calibrate the TGA using certified Curie point reference materials to ensure temperature accuracy up to 600 °C.

-

Sample Loading: Place 10 mg of CDMB into a platinum crucible. Causality: Platinum is preferred over alumina due to its superior thermal conductivity, ensuring the sample temperature perfectly matches the furnace thermocouple.

-

Inert Atmosphere Purge: Purge the furnace with high-purity Nitrogen (50 mL/min). Causality: An inert atmosphere is critical to prevent oxidative degradation, which manifests as mass loss and could be falsely interpreted as the boiling point (volatilization).

-

Thermal Ramping: Heat the sample from 25 °C to 550 °C at a controlled rate of 10 °C/min.

-

Data Interpretation: Monitor the first derivative of the weight loss curve (DTG). If a sharp mass loss occurs near 467 °C without an accompanying exothermic peak (which would indicate bond-breaking decomposition), the predicted boiling point is validated. Application Note: For practical purification of CDMB, application scientists must utilize high-vacuum distillation (e.g., < 0.1 Torr) to drastically lower the boiling point and safely bypass the thermal degradation threshold.

References

-

Chemdad. "2-CHLORO-3' 4'-DIMETHOXYBENZIL 97". chemdad.com. URL: [Link]

Sources

Methodological & Application

Advanced Application Note: Synthesis of Highly Functionalized Quinoxalines via 2-Chloro-3',4'-dimethoxybenzil

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and downstream functionalization of the quinoxaline scaffold.

Executive Summary

Quinoxaline derivatives are privileged pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from kinase inhibition to antiviral efficacy[1]. The synthesis of these nitrogen-containing heterocycles typically relies on the Hinsberg cyclization—a condensation reaction between an o-phenylenediamine (OPDA) and a 1,2-diketone.

This application note focuses on 2-Chloro-3',4'-dimethoxybenzil (CDMB) (CAS: 56159-70-7), a highly functionalized, asymmetric 1,2-diketone[2]. While CDMB is intrinsically active as a specific inhibitor of human carboxylesterase-2 (hCE-2)[2], its primary synthetic value lies in its ability to generate 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline[3]. The resulting scaffold offers unique steric and electronic properties, providing orthogonal handles (a 2-chloro group and 3,4-dimethoxy groups) for late-stage functionalization in rational drug design[4].

Mechanistic Rationale & Chemical Causality

The condensation of CDMB with OPDA is driven by a double Schiff base formation. Understanding the electronic and steric environment of CDMB is critical for optimizing the reaction conditions:

-

Electrophilic Activation: The 1,2-diketone must be sufficiently electrophilic to undergo nucleophilic attack by the primary amines of OPDA. However, the strongly electron-donating 3,4-dimethoxy groups on one of the phenyl rings dampen the electrophilicity of the adjacent carbonyl carbon. Therefore, Brønsted acid catalysis (e.g., glacial acetic acid or Vitamin C) is highly recommended to protonate the carbonyl oxygens and restore electrophilicity[5].

-

Steric Hindrance: The ortho-chloro substitution introduces significant steric bulk adjacent to the reaction center. Thermal energy (refluxing conditions) or microwave irradiation is often required to drive the second, intramolecular cyclization step and overcome the activation energy barrier of dehydration.

-

Strategic Substituent Value: The resulting quinoxaline is primed for downstream drug development. The methoxy groups can be demethylated to yield catechol-like dihydroxy structures, which serve as potent hydrogen-bond donors in viral active sites, such as the influenza NS1A protein[4].

Logical Workflow of Synthesis and Functionalization

Logical workflow of quinoxaline synthesis and downstream functionalization.

Comparative Reaction Metrics

The following table summarizes quantitative data from established synthetic protocols for the condensation of OPDA with benzil derivatives, allowing for direct comparison of efficiency and environmental impact.

| Synthesis Protocol | Catalyst / Additive | Solvent | Temperature | Time | Typical Yield | Reference |

| Classical Hinsberg | Glacial Acetic Acid | Acetic Acid | Reflux (118 °C) | 2–4 h | 85–92% | [3] |

| Green Organocatalytic | Vitamin C (11 mol%) | Ethanol | Room Temp (25 °C) | 20–60 min | >90% | [5] |

| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ / Alumina | Toluene | Room Temp (25 °C) | 120 min | ~92% | [1] |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the underlying chemical causality and an in-process quality control (QC) check.

Protocol A: Classical Acid-Catalyzed Condensation

This is the most robust method for sterically hindered diketones like CDMB[3].

-

Step 1: Reactant Assembly

-

Action: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 304.7 mg) and o-phenylenediamine (1.1 mmol, 118.9 mg). Add 10 mL of glacial acetic acid.

-

Causality: Acetic acid serves a dual purpose. As a solvent, it dissolves the highly aromatic precursors. As a mild Brønsted acid, it protonates the carbonyl oxygens of CDMB, increasing their electrophilicity to overcome the deactivating effect of the dimethoxy groups.

-

Self-Validation (QC): The mixture will initially appear as a heterogeneous, pale-yellow suspension.

-

-

Step 2: Thermal Cyclization

-

Action: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 2 to 4 hours under continuous magnetic stirring.

-

Causality: Thermal energy is required to drive the endothermic dehydration steps (loss of 2 H₂O molecules) and to overcome the steric hindrance imposed by the ortho-chloro substitution during the ring-closing step.

-